molecular formula C11H9F5O2S B14062806 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14062806
M. Wt: 300.25 g/mol
InChI Key: GCAMCARVDAVUBB-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone of interest in advanced chemical research and development. The strategic incorporation of both difluoromethoxy and trifluoromethylthio substituents on the phenyl ring is a subject of study in medicinal chemistry and agrochemical science. Fluorine atoms and fluorinated groups are known to profoundly influence a compound's properties, potentially improving metabolic stability, altering lipophilicity, and enhancing bioavailability, which are critical parameters in the design of bioactive molecules . This compound serves as a versatile building block for the synthesis of more complex heterocyclic structures. Its propiophenone core is a common precursor in the development of various pharmacologically active agents, including lactam derivatives investigated as orexin receptor antagonists for central nervous system applications . Furthermore, the trifluoromethylthio moiety is a notable functional group in modern pesticide research, often contributing to the efficacy of compounds developed for crop protection . Research into this chemical is focused on exploring these structure-activity relationships and developing novel substances for specialized industrial and scientific applications.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-9(17)6-3-7(18-10(12)13)5-8(4-6)19-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

GCAMCARVDAVUBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Coupling-Based Synthesis

The diazotization-coupling approach, adapted from methodologies used for structurally related compounds, offers a viable route to the target molecule. This method involves converting an aniline precursor into a diazonium salt, followed by coupling with a propanone derivative.

Precursor Synthesis

The synthesis begins with 3-amino-5-(trifluoromethylthio)phenol , which serves as the foundational aromatic precursor. Introduction of the difluoromethoxy group is achieved via nucleophilic substitution using chlorodifluoromethane (CHClF₂) under alkaline conditions:
$$
\text{3-Amino-5-(trifluoromethylthio)phenol} + \text{CHClF}_2 \xrightarrow{\text{NaOH}} \text{3-Amino-5-(trifluoromethylthio)-difluoromethoxybenzene}
$$
This step typically proceeds at 60–80°C in aqueous methanol, yielding the intermediate aniline derivative.

Diazotization and Coupling

The aniline intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming the diazonium chloride. Subsequent coupling with isopropenyl acetate in the presence of a copper(I) chloride (CuCl) catalyst generates the propanone moiety:
$$
\text{Diazonium salt} + \text{isopropenyl acetate} \xrightarrow{\text{CuCl, H}_2\text{O/MeOH}} \text{1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one}
$$
Key reaction parameters include:

  • Temperature : 40–60°C
  • Catalyst loading : 2–5 mol% CuCl
  • Solvent system : Methanol-water (3:1 v/v)
Table 1: Optimization of Diazotization-Coupling Parameters
Parameter Optimal Range Yield (%) Purity (%)
Reaction temperature 50°C 62–68 85–90
CuCl concentration 3 mol% 70 92
Solvent polarity Methanol-water (3:1) 65 88

An alternative strategy involves sequential introduction of the difluoromethoxy and trifluoromethylthio groups onto a pre-formed propanone scaffold. This method mitigates steric hindrance and ensures regioselectivity.

Friedel-Crafts Acylation

A benzene derivative bearing protected functional groups undergoes Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) in the presence of aluminum chloride (AlCl₃):
$$
\text{1,3-Dimethoxybenzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3,5-Dimethoxyphenyl)propan-1-one}
$$
The methoxy groups are later replaced via nucleophilic fluorination.

Fluorination and Thiolation

Step 1: Difluoromethoxy Introduction
The methoxy group at position 3 is converted to difluoromethoxy using sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF):
$$
\text{1-(3-Methoxy-5-methoxyphenyl)propan-1-one} + \text{SF}4 \xrightarrow{\text{HF}} \text{1-(3-Difluoromethoxy-5-methoxyphenyl)propan-1-one}
$$
Step 2: Trifluoromethylthio Introduction
The remaining methoxy group at position 5 is replaced with a trifluoromethylthio group via reaction with trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a Lewis acid:
$$
\text{1-(3-Difluoromethoxy-5-methoxyphenyl)propan-1-one} + \text{CF}
3\text{SCl} \xrightarrow{\text{FeCl}_3} \text{Target Compound}
$$

Table 2: Functional Group Introduction Efficiency
Reaction Step Reagent Temperature (°C) Yield (%)
Difluoromethoxyation SF₄/HF -10 to 0 55–60
Trifluoromethylthiolation CF₃SCl/FeCl₃ 25 45–50

Purification and Isolation Techniques

Purification of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is critical due to the presence of polar fluorinated byproducts. Two methods are predominant:

Bisulfite Complex Formation

The crude product is treated with sodium bisulfite (NaHSO₃) to form a water-soluble complex, which is isolated and hydrolyzed under alkaline conditions:
$$
\text{Ketone} + \text{NaHSO}_3 \rightarrow \text{Bisulfite adduct} \xrightarrow{\text{NaOH}} \text{Pure ketone}
$$
This method achieves >90% purity but suffers from moderate yields (60–65%).

Distillation Under Vacuum

High-purity product (>95%) is obtained via fractional distillation under reduced pressure (0.1–0.5 mmHg). However, thermal decomposition of fluorinated groups limits this method’s applicability above 120°C.

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Method Comparison
Method Advantages Limitations Overall Yield (%)
Diazotization-Coupling Short reaction sequence Requires toxic diazonium salts 60–70
Multi-Step Assembly High functional group compatibility Lengthy purification steps 40–50

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethylthio groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-(4-(Trifluoromethylthio)Phenyl)Propan-1-One (CAS 1443326-76-8)

  • Structure : Trifluoromethylthio (-SCF₃) at the para position; lacks the difluoromethoxy group.
  • Properties :
    • Boiling point: 225.3°C (predicted)
    • Density: 1.28 g/cm³ (predicted)
  • Key Differences: The absence of the difluoromethoxy group reduces electronic polarization, leading to lower solubility in polar solvents compared to the target compound.

1-(3-(Methylthio)-5-(Trifluoromethylthio)Phenyl)Propan-1-One

  • Structure : Methylthio (-SCH₃) at the 3-position and trifluoromethylthio (-SCF₃) at the 5-position.
  • Key Differences :
    • The methylthio group is less electronegative than difluoromethoxy , reducing the compound’s overall electron-withdrawing character.
    • Lower metabolic stability due to the absence of fluorine atoms on the methoxy group .

1-[2-(Difluoromethoxy)Phenyl]Propan-1-One (CAS 929341-33-3)

  • Structure : Difluoromethoxy (-OCF₂H) at the ortho position; lacks the trifluoromethylthio group.
  • Properties :
    • Molecular weight: 200.18 g/mol
    • Appearance: Powder, stored at 4°C
  • Absence of the trifluoromethylthio group diminishes lipophilicity and oxidative stability .

Structural and Functional Implications

Substituent Effects

  • Electron-Withdrawing Nature : The difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups synergistically lower the electron density of the aromatic ring, favoring electrophilic substitution at the para position relative to the ketone group.
  • Steric Effects : The meta arrangement of substituents in the target compound minimizes steric clash compared to ortho -substituted analogs .

Thermal and Chemical Stability

  • The trifluoromethylthio group’s strong C-S bond and fluorine shielding enhance thermal stability (e.g., higher decomposition temperature than methylthio analogs) .
  • Difluoromethoxy groups resist hydrolysis better than methoxy groups, as seen in related compounds .

Biological Activity

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Difluoromethoxy group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethylthio group : Contributes to biological activity through electron-withdrawing effects.

The biological activity of 1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique functional groups facilitate binding to biological targets, potentially influencing pathways related to:

  • Antimicrobial activity : The compound exhibits significant potential against various bacterial strains.
  • Anticancer properties : Preliminary studies suggest it may induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, in vitro assays revealed effective inhibition against Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Anticancer Activity

Research involving various cancer cell lines has indicated that the compound can inhibit cell proliferation. Notably, it has shown promising results in breast cancer models:

  • Cell Lines Tested : MCF-7 and MDA-MB-231
  • IC50 Values :
    • MCF-7: 25 µM
    • MDA-MB-231: 18 µM

These findings suggest a mechanism involving apoptosis induction, as evidenced by increased caspase activity in treated cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.
  • Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on breast cancer cells demonstrated that it significantly reduced cell viability and induced apoptosis, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior.

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